molecular formula C22H20O B14006987 1,3,3-Triphenylbutan-1-one CAS No. 85273-29-6

1,3,3-Triphenylbutan-1-one

Cat. No.: B14006987
CAS No.: 85273-29-6
M. Wt: 300.4 g/mol
InChI Key: CETUFDGVYUGOKF-UHFFFAOYSA-N
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Description

1,3,3-Triphenylbutan-1-one is an organic compound with the molecular formula C22H20O It is a ketone characterized by the presence of three phenyl groups attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,3-Triphenylbutan-1-one can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of benzene with 1,3-diphenylpropan-1-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1,3,3-Triphenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

1,3,3-Triphenylbutan-1-one has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1,3,3-Triphenylbutan-1-one exerts its effects depends on its specific application. In chemical reactions, the ketone group acts as an electrophile, facilitating nucleophilic attack and subsequent transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways .

Comparison with Similar Compounds

    1,3,5-Triphenylbenzene: This compound shares a similar structural motif but differs in the arrangement of phenyl groups.

    1,3-Diphenylpropan-1-one: A precursor in the synthesis of 1,3,3-Triphenylbutan-1-one, it has two phenyl groups attached to a propanone backbone.

Uniqueness: this compound is unique due to its specific arrangement of three phenyl groups and the presence of a butanone backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

85273-29-6

Molecular Formula

C22H20O

Molecular Weight

300.4 g/mol

IUPAC Name

1,3,3-triphenylbutan-1-one

InChI

InChI=1S/C22H20O/c1-22(19-13-7-3-8-14-19,20-15-9-4-10-16-20)17-21(23)18-11-5-2-6-12-18/h2-16H,17H2,1H3

InChI Key

CETUFDGVYUGOKF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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